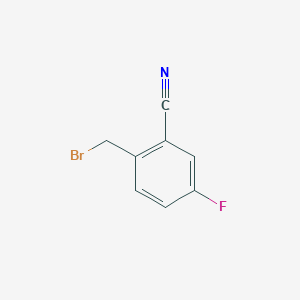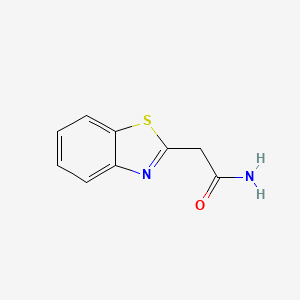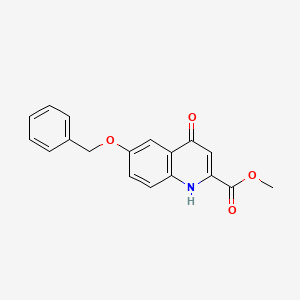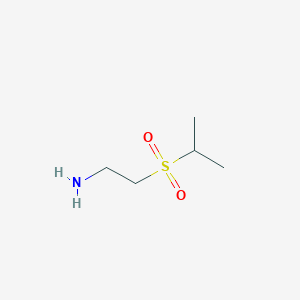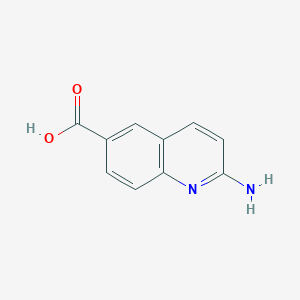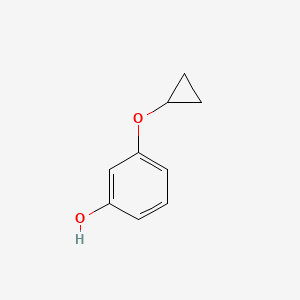
3-Cyclopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxyphenol is a chemical compound belonging to the class of phenols. It is characterized by a cyclopropyl group attached to the oxygen atom of the phenol ring. This compound is a colorless liquid with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxyphenol typically involves the reaction of cyclopropyl alcohol with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate cyclopropyl ether, which subsequently undergoes hydrolysis to yield the desired product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor system. This method allows for better control over reaction parameters and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Electrophilic Aromatic Substitution: The phenol group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Reduction: Quinones formed from the oxidation of this compound can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2)
Major Products:
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Reduction: Hydroquinones
Scientific Research Applications
3-Cyclopropoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby reducing oxidative stress in biological systems . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with cellular signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Phenol: The parent compound of 3-Cyclopropoxyphenol, known for its antiseptic properties.
4-Methoxyphenol: Similar structure with a methoxy group instead of a cyclopropyl group, used as an antioxidant in various applications.
2-Cyclopropoxyphenol: An isomer of this compound with the cyclopropyl group attached to the second position of the phenol ring.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-cyclopropyloxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUSVFKSMGWHFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331746-00-0 |
Source


|
| Record name | 3-cyclopropoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
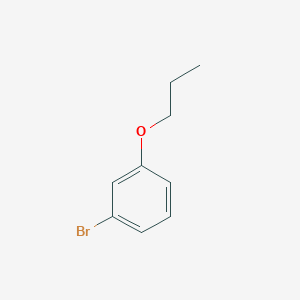
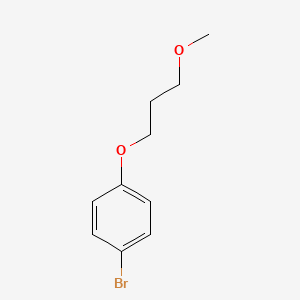
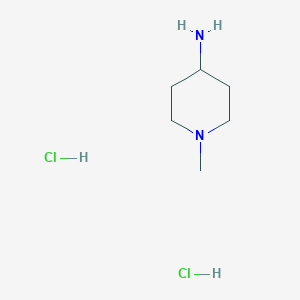
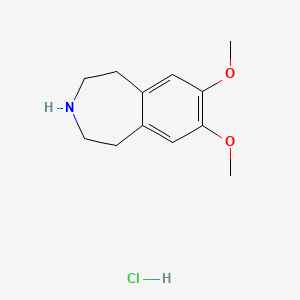
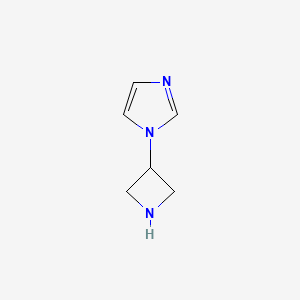

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
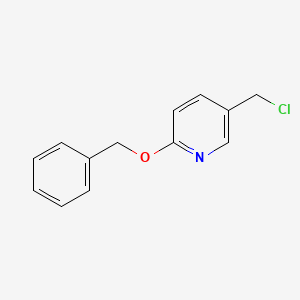
![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)
